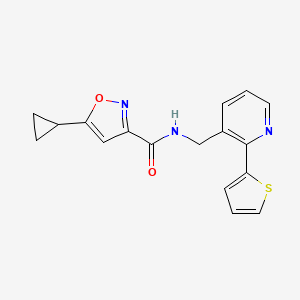

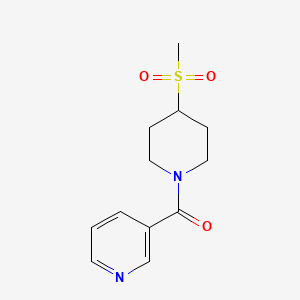

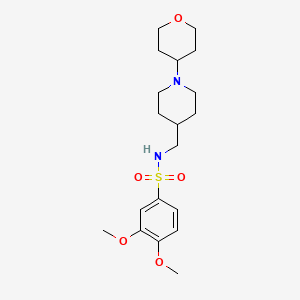

1-(2-Chloro-6-fluorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2-Chloro-6-fluorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. Unfortunately, specific details about the molecular structure of this compound are not available in the accessed resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. Unfortunately, these details for this compound are not available in the accessed resources .Scientific Research Applications

Structural and Optical Characteristics

Pyridine derivatives exhibit diverse applications due to their unique structural and optical properties. For instance, the structural, thermal, optical, and diode characteristics of two pyridine derivatives, including one similar in structure to the compound , were studied. These compounds displayed monoclinic polycrystalline nature and were analyzed for their optical functions, revealing indirect allowed optical energy gaps. Such derivatives can be used in fabricating heterojunctions for electronic devices, with one specific derivative demonstrating potential as a photosensor due to its response to light (Zedan, El-Taweel, & El-Menyawy, 2020).

Spectroscopic Characterization and Nonlinear Optical Properties

Derivatives of pyridine and similar compounds have been extensively studied for their spectroscopic characteristics and nonlinear optical (NLO) properties. Research into 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile (CPC) dyes, for example, utilized DFT and TD-DFT/PCM calculations to analyze molecular structure, spectroscopic characterization, and NLO properties. Such studies contribute to understanding the biological potential and corrosion inhibition capabilities of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Hydrogen Bonding and Supramolecular Architectures

Pyridine-based hydrazone derivatives have been synthesized and analyzed to explore their supramolecular architectures due to hydrogen bonding. These compounds exhibit remarkable NLO properties and provide insights into the design of materials architecture, highlighting the role of non-covalent directional interactions in structural stabilization (Khalid et al., 2021).

Antimicrobial Activity and Hemotoxicity Evaluation

The synthesis and evaluation of isatin derivatives bearing a fluorine atom, including 1-fluorobenzylated isatins and water-soluble pyridinium isatin-3-acylhydrazones, have shown significant antimicrobial activity. The position of the fluorine atom in the benzyl substituent plays a crucial role in the antimicrobial efficacy of these compounds, with some showing selective action against S. aureus without hemotoxicity (Bogdanov et al., 2019).

Electrosynthesis and Catalytic Applications

Research on the electrosynthesis of fluoroorganic compounds and the catalytic applications of pyridine derivatives indicates the potential of these compounds in synthesizing benzyl fluorides and in catalyzing aromatic nucleophilic substitutions. Such studies open avenues for the development of new synthetic methods and catalysts in organic chemistry (Bensadat et al., 1980).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-6-(4-chlorophenyl)-2-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl2FN2O/c20-14-7-4-12(5-8-14)18-9-6-13(10-23)19(25)24(18)11-15-16(21)2-1-3-17(15)22/h1-9H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLFTAPTMHWNOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl2FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

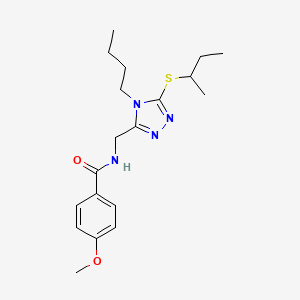

![1-[[7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2727330.png)

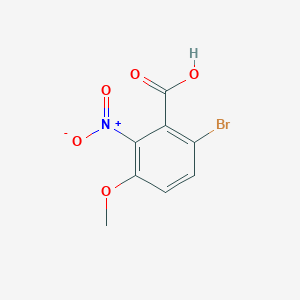

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2727331.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2727335.png)

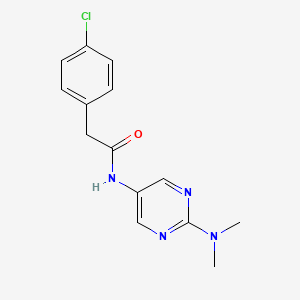

![N-(4-ethylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2727343.png)

![Methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2727344.png)

![3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2727349.png)